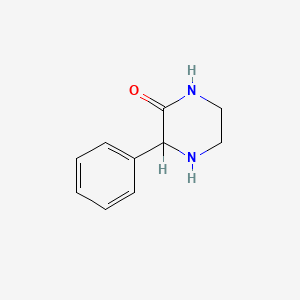

3-Phenylpiperazin-2-one

Beschreibung

Overview of Piperazin-2-one (B30754) Scaffolds in Heterocyclic Chemistry

Piperazin-2-one is a six-membered lactam containing two nitrogen atoms at positions 1 and 4. This heterocyclic core is a valuable building block in medicinal chemistry. The piperazine (B1678402) scaffold itself is a common feature in many biologically active compounds, known for its ability to influence the pharmacokinetic properties of drug candidates. researchgate.netnih.gov The presence of two nitrogen atoms allows for various chemical modifications, making it a versatile template for creating libraries of compounds with diverse biological activities. nih.govresearchgate.net Piperazine derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, antidepressant, and anti-inflammatory activities. nih.govresearchgate.netresearchgate.net

The synthesis of piperazine-2-one scaffolds can be achieved through several methods, including the reaction of ethylenediamine (B42938) with α-carbonyl esters. nih.gov The outcomes of these reactions can be influenced by the nature of the substituents. nih.gov For instance, the presence of a trifluoromethyl group can stabilize reaction intermediates. nih.gov

Significance of the 3-Phenylpiperazin-2-one Moiety in Drug Discovery and Development

The introduction of a phenyl group at the 3-position of the piperazin-2-one ring, creating this compound, significantly influences its biological profile. This moiety is a key intermediate in the synthesis of various pharmaceuticals. ontosight.aiarkat-usa.org Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter receptors, making it a person of interest for developing agents targeting the central nervous system. cymitquimica.com

Derivatives of this compound have been investigated for a range of pharmacological activities. For example, certain phenylpiperazine derivatives have shown potential as antiarrhythmic and antihypertensive agents. nih.gov Furthermore, this scaffold is a crucial component in the synthesis of the antidepressant drug Mirtazapine. arkat-usa.orggoogle.com The versatility of the this compound core allows for the creation of a wide array of derivatives with potential therapeutic applications, highlighting its importance in drug discovery and development. ontosight.aimdpi.com

Historical Context of this compound Research and Early Discoveries

Early research into phenylpiperazine derivatives laid the groundwork for the development of important therapeutic agents. One of the initial methods for synthesizing 2-phenylpiperazine (B1584378) involved the reaction of ethyl α-bromophenylacetate with ethylenediamine to produce this compound, which was then reduced. jocpr.comresearchgate.net This method was found to be superior to previous approaches. researchgate.net

Over the years, various synthetic routes have been developed to improve the synthesis of 1-methyl-3-phenylpiperazine, a key intermediate for Mirtazapine, starting from this compound. arkat-usa.orggoogle.com These advancements have focused on achieving selective synthesis and avoiding the formation of unwanted byproducts. arkat-usa.orggoogle.com The continuous exploration of the chemistry and biological activity of this compound and its derivatives underscores its enduring significance in medicinal chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₂O | ontosight.aipharmacompass.com |

| Molecular Weight | 176.21 g/mol | ontosight.aipharmacompass.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Melting Point | 120-125°C | ontosight.ai |

| Boiling Point | 290-295°C | ontosight.ai |

| Solubility | Soluble in organic solvents | cymitquimica.com |

| CAS Number | 5368-28-5 | cymitquimica.compharmacompass.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFFHKBGGZHQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290689 | |

| Record name | 3-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-28-5 | |

| Record name | 5368-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenylpiperazin 2 One

Classical and Modern Synthetic Routes to 3-Phenylpiperazin-2-one

The construction of the this compound core has been approached through various synthetic strategies, ranging from classical condensation reactions to more modern, multi-step sequences involving protective group chemistry.

Synthesis via Reaction of α-Bromophenylacetic Acid Ethyl Ester with Ethylenediamine (B42938)

One of the earliest documented methods for preparing the precursor to this compound involves the condensation of an α-halophenylacetic acid ester with ethylenediamine. google.com Specifically, the reaction between ethyl α-bromophenylacetate and ethylenediamine leads to the formation of 3-oxo-2-phenylpiperazine, an alternative nomenclature for this compound. researchgate.net This method, while direct, presents significant challenges. The reaction is prone to the formation of polymeric mixtures, which complicates the isolation and purification of the desired product. google.com This drawback has led to the exploration of alternative, more controlled synthetic pathways. The subsequent reduction of the 2-oxo group in this compound using reducing agents like lithium aluminum hydride yields 2-phenylpiperazine (B1584378), a crucial intermediate for various other derivatives. google.comgoogle.com

Approaches Involving 2-Phenylpiperazine Precursors

While this compound is often the precursor to 2-phenylpiperazine via reduction, the reverse transformation is less commonly a primary synthetic route. However, 2-phenylpiperazine serves as a foundational building block for a variety of N-substituted derivatives. google.com For instance, direct methylation of 2-phenylpiperazine has been employed to synthesize 1-methyl-3-phenylpiperazine. A significant issue with this approach is the lack of selectivity, leading to a mixture of products including the desired 1-methyl-3-phenylpiperazine, unreacted 2-phenylpiperazine, and the undesired 1,4-dimethyl-2-phenylpiperazine byproduct. google.com This lack of selectivity necessitates extensive purification and has driven the development of more refined synthetic strategies that often begin with this compound itself.

Cyclization Procedures for Piperazin-2-one (B30754) Ring Formation

The formation of the piperazin-2-one ring is a critical step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to construct this heterocyclic core. One method involves the cyclization of ethyl N-(α-cyanobenzyl)glycinate, which is first hydrolyzed to an amido ester. This intermediate is then cyclized using sodium hydride to form 3,5-dioxo-2-phenylpiperazine, which can be subsequently reduced to 2-phenylpiperazine. researchgate.net

Another approach to building the piperazine (B1678402) ring involves the reaction of anilines with bis(2-chloroethyl)amine hydrochloride at high temperatures to form the core structure. nih.gov More modern methods have also been developed, such as a palladium-catalyzed cyclization that couples a propargyl unit with a diamine component to create highly substituted piperazines. organic-chemistry.org Additionally, visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes provide access to 2-substituted piperazines under mild conditions. organic-chemistry.org These diverse cyclization methodologies offer various entry points to the piperazine skeleton, which can be adapted for the synthesis of the this compound system.

Novel Methodologies for N-Methyl-3-phenylpiperazine and Related Derivatives

To overcome the selectivity issues associated with the direct methylation of 2-phenylpiperazine, novel synthetic routes have been developed that utilize protected intermediates derived from this compound. researchgate.net These methods provide a more controlled pathway to selectively substituted phenylpiperazines.

One effective strategy involves the use of protecting groups at the N4 position of the piperazin-2-one ring. researchgate.net This ensures that subsequent alkylation occurs specifically at the desired nitrogen atom. The general scheme involves two main sequences:

Alkylation followed by Reduction and Deprotection: The N4-position of this compound is first protected (e.g., with a benzyl (B1604629) or Boc group). The protected intermediate is then alkylated at the N1 position. This is followed by reduction of the lactam (oxo) group and subsequent removal of the protecting group to yield the 1-alkyl-3-phenylpiperazine. researchgate.net

Deprotection followed by Reduction: Alternatively, the N4-protected, N1-alkylated intermediate can first be deprotected, followed by reduction of the lactam to give the final product. researchgate.net

A specific novel approach for the synthesis of N-methyl-3-phenylpiperazine involves the condensation of benzaldehyde with 2-chloroethylamine to form an imine tautomer. sphinxsai.com This intermediate then undergoes cyclization with 1-chloro-N-methylmethanamine to form a tetrahydropyrazine derivative, which is subsequently reduced with sodium borohydride to yield N-methyl-3-phenylpiperazine. sphinxsai.com

The table below summarizes the intermediates and reaction steps in the synthesis of N-alkyl-3-phenylpiperazines starting from protected this compound. researchgate.net

| Starting Material (N4-Protected) | Alkylating Agent | N1-Alkylated Intermediate | Deprotection Method | Final Product (1-Alkyl-3-phenylpiperazine) |

| 4-Benzyl-3-phenylpiperazin-2-one | Methyl iodide | 4-Benzyl-1-methyl-3-phenylpiperazin-2-one | H₂, Pd-C, Acetic Acid | 1-Methyl-3-phenylpiperazine |

| 4-Boc-3-phenylpiperazin-2-one | Ethyl iodide | 4-Boc-1-ethyl-3-phenylpiperazin-2-one | 6N HCl | 1-Ethyl-3-phenylpiperazine |

| 4-Benzyl-3-phenylpiperazin-2-one | Allyl bromide | 1-Allyl-4-benzyl-3-phenylpiperazin-2-one | H₂, Pd-C, Acetic Acid | 1-Allyl-3-phenylpiperazine |

Stereoselective Synthesis of Enantiopure this compound

The development of stereoselective methods for the synthesis of chiral piperazinones is of significant interest, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer.

Asymmetric Synthesis Strategies for (R)-3-Phenylpiperazin-2-one

The asymmetric synthesis of chiral 2-arylpiperazines has been established starting from readily available phenacyl bromides. researchgate.net This strategy features a Corey-Bakshi-Shibata (CBS) reduction to create optically enriched compounds, followed by the construction of the piperazine ring through the reduction of piperazine-2,3-diones. researchgate.net While this method focuses on 2-arylpiperazines, the principles of asymmetric reduction can be conceptually applied to the synthesis of chiral piperazinones.

Another relevant approach, although demonstrated on a different heterocyclic system, involves the asymmetric synthesis of N-protected 3-methylpiperidin-2-one. researchgate.net This method utilizes a chiral auxiliary derived from D-phenylglycinol to direct the alkylation of the lactam ring. researchgate.net The stereochemical outcome is influenced by whether the hydroxyl group on the chiral auxiliary is protected. researchgate.netacademax.com Such chiral auxiliary-based strategies could potentially be adapted for the enantioselective synthesis of (R)-3-phenylpiperazin-2-one by introducing the phenyl group stereoselectively at the C3 position.

A concise synthetic route for constructing enantiopure 3-substituted piperazine-2-acetic acid esters has been developed starting from optically pure amino acids. nih.gov This method involves the synthesis of a key chiral 1,2-diamine intermediate which then undergoes annulation to form the piperazine ring. Although this route was successfully applied to the synthesis of a 3-phenyl substituted derivative, the final products reportedly underwent racemization, highlighting the challenges in maintaining stereochemical integrity in this system. nih.gov

The table below outlines a conceptual approach for the asymmetric synthesis of a chiral piperazinone based on established methodologies.

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1 | Asymmetric Induction | Chiral auxiliary (e.g., from D-phenylglycinol) attached to the piperazinone scaffold | Chiral N-substituted piperazin-2-one |

| 2 | Diastereoselective Alkylation | Strong base (e.g., s-BuLi), Phenylating agent | Diastereomerically enriched (R)-3-phenylpiperazin-2-one derivative |

| 3 | Auxiliary Cleavage | Hydrolysis or hydrogenolysis | Enantiopure (R)-3-Phenylpiperazin-2-one |

Chiral Pool and Auxiliary-Based Methodologies

The synthesis of enantiomerically pure this compound and its derivatives often leverages the chiral pool, utilizing readily available chiral molecules like amino acids as starting materials. This approach ensures the transfer of stereochemistry from the starting material to the final product.

One prominent strategy begins with chiral amino acids, which are converted into key chiral 1,2-diamine intermediates. nih.gov For instance, the synthesis of a 3-phenyl substituted piperazine derivative has been achieved starting from the chiral amino acid, phenylglycine. nih.gov The process involves the transformation of the amino acid into a β-keto ester, followed by reductive amination and nosylation to form a key intermediate. This intermediate then undergoes annulation to construct the desired piperazine ring. nih.gov While this route successfully yields the 3-phenylpiperazine core, challenges such as racemization of the final products have been noted in certain applications. nih.gov

Chiral auxiliary-based methods represent another powerful strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a key bond-forming reaction. Although not applied directly to this compound in the available literature, the principle is well-demonstrated in the synthesis of related chiral lactams. For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one utilizes D-phenylglycinol as a chiral auxiliary. researchgate.net The auxiliary is first attached to the lactam precursor, and its bulky phenyl group effectively shields one face of the molecule, directing alkylation to the opposite face. researchgate.net The stereoselectivity of this alkylation can be influenced by the reaction conditions, such as the amount of base used and whether the hydroxyl group on the auxiliary is protected. researchgate.net After the stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product. This methodology highlights a viable, though less direct, pathway for accessing chiral derivatives of this compound. researchgate.netnih.gov

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis offers a more efficient and atom-economical approach to synthesizing chiral molecules, including derivatives of this compound. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A significant advancement in this area is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one substrates. nih.govnih.govcaltech.edu This method allows for the enantioselective synthesis of α-secondary and, notably, α-tertiary piperazin-2-ones, which are difficult to prepare using other methods. nih.gov The reaction typically involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. nih.gov By using a palladium catalyst, such as [Pd2(pmdba)3], in conjunction with a chiral phosphinooxazoline (PHOX) ligand, high levels of enantioselectivity can be achieved. caltech.edu This catalytic system has proven effective for introducing a variety of substituents at the α-position of the piperazin-2-one core, furnishing products in good to excellent yields and high enantiomeric excess (ee). caltech.edu The resulting enantioenriched α-tertiary piperazin-2-ones can be further transformed, for example, by reduction to the corresponding chiral α-tertiary piperazines, opening access to novel three-dimensionally complex scaffolds for drug discovery. caltech.edu

While the direct asymmetric synthesis of the this compound core via catalysis is less documented, catalytic methods developed for related heterocycles suggest potential pathways. For instance, rhodium-catalyzed asymmetric carbometalation has been used to access enantioenriched 3-substituted piperidines from dihydropyridines and boronic acids. snnu.edu.cnorganic-chemistry.org Such cross-coupling strategies could potentially be adapted for the asymmetric synthesis of the this compound ring system.

| Catalytic Method | Catalyst/Ligand | Substrate | Product Type | Key Features |

| Asymmetric Allylic Alkylation | Palladium / Chiral PHOX Ligands | N-Protected Piperazin-2-ones | α-Secondary and α-Tertiary Piperazin-2-ones | High enantioselectivity; access to sterically hindered α-tertiary centers. nih.govnih.govcaltech.edu |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of piperazine derivatives are being actively developed to minimize environmental impact. These methods focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net

Several green synthetic strategies are applicable to the synthesis and derivatization of this compound. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free conditions. researchgate.netmdpi.com

Solvent-free and catalyst-free reactions: A protocol for synthesizing N-phenyl piperazine-based dithiocarbamates has been reported under neat (solvent-free) and catalyst-free conditions, offering an efficient and environmentally benign method with an easy work-up. nih.gov

Use of green solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is a key aspect of green chemistry. researchgate.net

Heterogeneous catalysis: Using solid-supported catalysts simplifies product purification, as the catalyst can be easily removed by filtration and often reused, reducing waste and cost. mdpi.com

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the number of synthetic steps and purification procedures. researchgate.net

These sustainable techniques are part of a broader effort to make the synthesis of pharmaceutically important scaffolds like piperazine more environmentally responsible. researchgate.net

Solvent-Free and Aqueous Reaction Conditions

The movement towards sustainable chemistry has spurred the investigation of synthetic methods that reduce or eliminate the use of volatile and often toxic organic solvents. Solvent-free reactions and the use of water as a reaction medium are at the forefront of this initiative.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which constitutes a major portion of the waste generated in the chemical industry. These reactions can lead to improved yields, shorter reaction times, and sometimes different selectivity compared to their solution-phase counterparts. For piperazine derivatives, microwave-assisted solvent-free synthesis has emerged as a powerful technique. For instance, the reductive alkylation to produce N-substituted arylpiperazines has been successfully carried out in solvent-free conditions within minutes, demonstrating high efficiency and significantly reduced environmental impact nih.gov. The synthesis of a piperazine derivative, N-(2-hydroxyethyl)piperazinium chloride, has also been achieved under solvent-free conditions, highlighting the viability of this approach for the broader class of piperazine compounds researchgate.net. This methodology presents a promising avenue for the production of this compound, potentially by reacting a suitable phenylglycine derivative with an ethylenediamine equivalent under microwave irradiation without a solvent.

Aqueous Reaction Conditions: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. While organic compounds often have limited solubility in water, techniques such as the use of phase-transfer catalysts (PTC) or sonochemistry (ultrasound-assisted synthesis) can overcome this limitation. The synthesis of various nitrogen-containing heterocyclic compounds has been successfully demonstrated in aqueous media. For example, sonochemical methods have been developed for the efficient synthesis of 1,3,5-triazine derivatives in water, using a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) to facilitate the reaction between organic substrates and an aqueous base mdpi.com. This approach minimizes the reliance on organic solvents like DMF and can lead to high yields mdpi.com. Applying this principle to this compound could involve the cyclization of an N-(2-aminoethyl)phenylglycinamide precursor in an aqueous system, potentially accelerated by ultrasound.

Catalytic Methods for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, enhanced selectivity, and reduced energy consumption. The development of novel catalytic systems for piperazine synthesis is crucial for creating more sustainable manufacturing processes.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and recycled, thereby minimizing waste and reducing costs. For the synthesis of monosubstituted piperazines, metal ions supported on commercial polymeric resins have been used as effective heterogeneous catalysts mdpi.com. This method simplifies the synthesis into a one-pot procedure and allows for the easy recovery and reuse of the catalyst mdpi.com. General piperazine synthesis has also been achieved using various metal catalysts, such as Ni-Raney or mixed metal oxides containing Ni, Co, and Cu on an alumina support, which can provide high conversion rates and selectivity researchgate.net.

Homogeneous and Biocatalysis: While heterogeneous catalysts are preferred for ease of separation, homogeneous catalysts are also pivotal. The use of palladium-on-carbon (Pd/C) for catalytic hydrogenation is a well-established method for transformations involving piperazine intermediates, such as deprotection steps in multi-step syntheses researchgate.netgoogle.com. Furthermore, energy sources like microwaves can be considered a form of catalysis, as they dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes nih.govmdpi.com.

The table below summarizes various catalytic methods applicable to the synthesis and transformation of piperazine derivatives, which could be adapted for this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | Metal ions on polymer resin | N-substitution | Catalyst is reusable, simplified workup. | mdpi.com |

| Heterogeneous | Ni-Raney | Reductive Amination/Cyclization | High activity for amination reactions. | researchgate.net |

| Heterogeneous | Palladium on Carbon (Pd/C) | Hydrogenation (Deprotection) | Widely used, efficient for debenzylation. | google.com |

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | Nucleophilic Substitution | Enables use of aqueous media for organic reactions. | mdpi.com |

| Energy Source | Microwave Irradiation | Various (e.g., Alkylation, Cyclization) | Drastically reduced reaction times, improved yields. | nih.gov |

Waste Minimization and Atom Economy in this compound Production

A central goal of green chemistry is the design of synthetic processes that minimize waste and maximize the incorporation of reactant atoms into the final product. Atom economy is a key metric for evaluating the efficiency of a chemical reaction from this perspective.

Atom Economy: Atom economy is the measure of the conversion efficiency of a chemical process in terms of all atoms involved. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants, expressed as a percentage wikipedia.orgjocpr.com. An ideal, 100% atom-economical reaction incorporates all reactant atoms into the desired product, with no byproducts primescholars.com. Many traditional reactions, such as substitutions that generate inorganic salts as byproducts, have poor atom economy even if the percentage yield is high wikipedia.org. For example, a classical synthesis of this compound might involve the reaction of ethyl 2-bromo-2-phenylacetate with ethylenediamine.

Reaction: C₁₀H₁₁BrO₂ + C₂H₈N₂ → C₁₀H₁₂N₂O + HBr + C₂H₅OH

In this hypothetical reaction, hydrobromic acid and ethanol are formed as byproducts, significantly lowering the atom economy. Designing syntheses that proceed via addition or cycloaddition reactions, which are inherently more atom-economical, is a primary goal.

The table below provides a theoretical calculation of the atom economy for this reaction.

| Component | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Reactants | ||

| Ethyl 2-bromo-2-phenylacetate | C₁₀H₁₁BrO₂ | 243.10 |

| Ethylenediamine | C₂H₈N₂ | 60.10 |

| Total Reactant Mass | - | 303.20 |

| Products | ||

| Desired Product: this compound | C₁₀H₁₂N₂O | 176.22 |

| Byproduct: Hydrobromic acid | HBr | 80.91 |

| Byproduct: Ethanol | C₂H₅OH | 46.07 |

| Atom Economy Calculation | ||

| (Mass of Desired Product / Total Mass of Reactants) * 100% | (176.22 / 303.20) * 100% = 58.1% |

Waste Minimization Strategies: Beyond optimizing atom economy, several strategies can be employed to minimize waste in the production of this compound.

Catalyst Recycling: As discussed, using heterogeneous or recoverable catalysts avoids the generation of waste associated with stoichiometric reagents and simplifies purification mdpi.comepa.gov.

Solvent Reduction: Implementing solvent-free or aqueous reaction conditions directly addresses the significant waste stream from organic solvents nih.govresearchgate.net. This also reduces the energy required for solvent removal and recycling.

Process Intensification: One-pot syntheses that combine multiple reaction steps without isolating intermediates can drastically reduce waste from workup and purification procedures, while also saving time and resources mdpi.com.

Byproduct Valorization: Where byproducts are unavoidable, identifying potential uses for them can turn a waste stream into a valuable co-product, adhering to the principles of a circular economy.

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and economically viable manufacturing processes.

Pharmacological and Biological Activities of 3 Phenylpiperazin 2 One and Its Derivatives

Antimicrobial Potential and Mechanisms of Action

Derivatives of the 3-phenylpiperazin-2-one core structure have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial and antifungal properties. The versatility of the piperazine (B1678402) ring allows for a wide range of chemical modifications, leading to compounds with varied and potent biological effects.

Antibacterial Activity Spectrum

The antibacterial efficacy of this compound derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria, revealing promising activity against clinically relevant pathogens.

Several studies have highlighted the potential of phenylpiperazine derivatives against Gram-positive bacteria such as Staphylococcus aureus. For instance, a series of N-substituted piperazine flavonol derivatives demonstrated potent antibacterial activity, with one compound, designated as 2g, exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus. nih.gov In another study, some phenylpiperazine 5,5-dimethylhydantoin derivatives were found to have weak to moderate antibacterial activity against Staphylococcus epidermidis. mdpi.com However, it is noteworthy that a series of meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment were found to be practically inactive against S. aureus, with MIC values greater than 1000 μg/mL. nih.gov This highlights the critical role of specific structural modifications in determining the antibacterial potency.

| Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-substituted piperazine flavonol (compound 2g) | Staphylococcus aureus | 6.25 µg/mL |

| Phenylpiperazine 5,5-dimethylhydantoin derivatives | Staphylococcus epidermidis | Weak to moderate |

| meta-Alkoxyphenylcarbamates with N-phenylpiperazine | Staphylococcus aureus | >1000 µg/mL |

Derivatives of phenylpiperazine have also shown significant activity against Gram-negative bacteria, including Escherichia coli. A study on N-phenylpiperazin-1-amine derivatives reported good activity against E. coli. ajrcps.com Similarly, certain 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives displayed promising antibacterial potential against this pathogen. sharif.edu For example, compound 5h from this series was identified as the most active against E. coli. The aforementioned N-substituted piperazine flavonol derivative 2g also showed activity against E. coli, with a MIC value of 25 µg/mL. nih.gov In contrast, a study on meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that the presence of a shorter alkoxy side chain and a para-fluoro substituent on the aromatic system favored activity against E. coli. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N-phenylpiperazin-1-amine derivatives | Escherichia coli | Good activity |

| 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives | Escherichia coli | Promising potential |

| N-substituted piperazine flavonol (compound 2g) | Escherichia coli | 25 µg/mL |

Bacterial biofilms present a significant challenge in the treatment of persistent infections due to their inherent resistance to conventional antibiotics. Notably, some phenylpiperazine derivatives have demonstrated the ability to inhibit biofilm formation. For instance, the N-substituted piperazine flavonol derivative 2g was found to significantly inhibit the formation of S. aureus biofilms. nih.gov Furthermore, a series of (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives have been described as excellent anti-biofilm agents against Candida albicans, suggesting a potential for broader anti-biofilm applications. nih.gov Specifically, 2,4-dichlorophenol derivatives within this class showed strong inhibition of biofilm formation. nih.gov

Antifungal Activity Spectrum (e.g., Candida albicans)

In addition to their antibacterial properties, phenylpiperazine derivatives have been investigated for their antifungal activity, particularly against the opportunistic yeast Candida albicans. A study on (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives revealed their potential as antifungal agents that interfere with the morphological transition of C. albicans, a key virulence factor. nih.gov Another investigation into meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment found that a derivative with a propoxy side chain and a meta-trifluoromethyl group on the N-phenylpiperazine moiety was the most active against C. albicans. nih.gov

| Derivative Class | Fungal Strain | Mechanism/Activity |

|---|---|---|

| (1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazine derivatives | Candida albicans | Interferes with morphological transition |

| meta-Alkoxyphenylcarbamates with N-phenylpiperazine | Candida albicans | High inhibitory effect (lipophilic structure) |

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

The antimicrobial efficacy of this compound derivatives is intricately linked to their chemical structure. Several structure-activity relationship (SAR) studies have provided insights into the key molecular features that govern their biological activity.

Lipophilicity has been identified as a crucial factor. For instance, in a series of meta-alkoxyphenylcarbamates, more lipophilic structures displayed relatively higher antifungal efficiency against C. albicans. nih.gov Similarly, the introduction of lipophilic substituents, such as 3'-CF3 or 4'-F, on the 4-(substituted)phenylpiperazin-1-ium-1-yl moiety was found to improve in vitro activity against various mycobacteria. mdpi.com

The nature and position of substituents on the phenyl ring also play a significant role. In a study of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives, a medium-sized ethyl group at the ortho position of the phenyl ring rendered a promising antibacterial potential. sharif.edu Conversely, an unsubstituted phenyl ring showed the least activity. sharif.edu For activity against E. coli, the presence of a shorter alkoxy side chain and a para-fluoro substituent on the aromatic system of meta-alkoxyphenylcarbamates was found to be favorable. nih.gov Furthermore, the electron-donor properties of substituents have been shown to positively influence activity against certain mycobacterial strains. nih.gov These findings underscore the importance of rational drug design in optimizing the antimicrobial properties of this versatile chemical scaffold.

Proposed Antimicrobial Mechanisms: Membrane Disruption, Enzyme Inhibition

Compounds featuring a piperazine ring have demonstrated notable potential as agents against a variety of microbial pathogens. nih.gov The growing issue of bacterial resistance to existing chemotherapeutics has spurred the development of new antimicrobial drugs, with piperazine derivatives emerging as a promising class. nih.gov

One of the key proposed mechanisms of action is enzyme inhibition. Certain piperazine derivatives have been identified as potential inhibitors of enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in the bacterial fatty acid synthesis pathway. mdpi.com Docking studies have shown that these derivatives can interact effectively with key amino acid residues in the active site of the E. coli enoyl reductase, such as Tyr 158 and Lys 163. mdpi.com This interaction can disrupt fatty acid production, which is vital for bacterial survival.

Additionally, the inhibition of bacterial efflux pumps is another promising strategy to combat antimicrobial resistance, and this is an area where piperazine derivatives may play a role. researchgate.net While the precise mechanisms for many derivatives are still under investigation, their activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi, has been established. nih.govnih.gov For instance, studies have demonstrated significant activity of certain N-phenylpiperazine derivatives against Staphylococcus aureus, various mycobacteria strains, and Candida species. nih.govnih.gov

| Compound Class/Derivative | Target Organism(s) | Observed Activity/Finding | Source |

|---|---|---|---|

| N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole | E. coli, S. aureus, B. subtilis | Showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. Compound 4 exhibited high activity against S. aureus (MIC 16 μg/mL). mdpi.com | mdpi.com |

| 1-(4-nitrophenyl)piperazine derivatives | M. kansasii, M. marinum, F. avenaceum | Derivatives showed high inhibition activity, with MIC values as low as 15.0 µM against mycobacterial strains. nih.gov | nih.gov |

| Mannich bases with a piperazine moiety | C. parapsilosis, Staphylococci | Demonstrated high fungistatic activity against Candida species, with MICs ranging from 0.49 µg/mL to 62.5 µg/mL. nih.gov | nih.gov |

Neuropharmacological Applications and Central Nervous System (CNS) Activity

The piperazine moiety is a core component in numerous centrally acting drugs, influencing a variety of neurotransmitter systems. researchgate.netijrrjournal.com Derivatives of phenylpiperazine have been the focus of extensive research for their potential in treating a range of CNS disorders, including anxiety, depression, and psychosis. researchgate.netnih.gov Their pharmacological versatility stems from the ability to modify their structure to achieve specific affinities for different receptors, thereby fine-tuning their therapeutic effects. ijrrjournal.commdpi.com

Many piperazine derivatives exert their central pharmacological activity by modulating monoamine pathways. nih.gov The core 1-phenylpiperazine (B188723) structure is known to act as a monoamine releasing agent, affecting the levels of norepinephrine (adrenaline), serotonin (B10506), and dopamine (B1211576). wikipedia.org Specifically, it shows the highest potency for norepinephrine release, followed by serotonin, and then dopamine. wikipedia.org This ability to interact with multiple neurotransmitter systems makes arylpiperazine a versatile scaffold for designing CNS drugs targeting serotonin and dopamine receptors. mdpi.com

Phenylpiperazine derivatives are well-established as potent ligands for various serotonin (5-HT) receptor subtypes, which are crucial in regulating mood and behavior. medicalnewstoday.com These compounds can act as agonists, antagonists, or mixed agonist-antagonists depending on their specific chemical structure and the receptor subtype. nih.gov

Derivatives have been developed with high affinity for 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors. researchgate.netnih.govuniba.it For example, in a study of phenylpiperazine pyrrolidin-2-one derivatives, compound EP-42 showed a strong affinity for the 5-HT1A receptor (Ki=24.5 nM), while compound EP-50 had the strongest affinity for the 5-HT2 receptor (Ki=109.1 nM). researchgate.net The antidepressant-like effects of some arylpiperazine derivatives have been linked to their interaction with 5-HT1A and 5-HT2C receptors. researchgate.net Furthermore, selective 5-HT2 antagonists have been developed from series of 1-piperazino-3-phenylindans, highlighting the tunability of this chemical class. nih.gov The strategic design of these molecules allows for the creation of compounds with specific multi-target profiles, such as dual 5-HT1A/5-HT7 receptor agonists or mixed 5-HT1A agonist/5-HT2A antagonist properties, which are being explored for complex neuropsychiatric disorders. uniba.it

| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Source |

|---|---|---|---|---|

| Compound EP-42 (phenylpiperazine pyrrolidin-2-one derivative) | 5-HT1A | 24.5 | Not specified | researchgate.net |

| Compound EP-50 (phenylpiperazine pyrrolidin-2-one derivative) | 5-HT2 | 109.1 | Not specified | researchgate.net |

| Compound 20b (Long-chain arylpiperazine) | 5-HT1A | Not specified | Agonist | uniba.it |

| Compound 20b (Long-chain arylpiperazine) | 5-HT2A | Not specified | Antagonist | uniba.it |

| Compound 20b (Long-chain arylpiperazine) | 5-HT7 | Not specified | Agonist | uniba.it |

| (-)-trans-1-[2-[4-[5-chloro-3-(4-fluorophenyl)-2,3-dihydro-1H-inden-1- yl]piperazin-1-yl]ethyl]-3-isopropyl-2-imidazolidinone ((-)-20) | 5-HT2 | Not specified | Potent Antagonist | nih.gov |

The significant homology between dopamine D2 and D3 receptor subtypes presents a challenge for developing selective ligands; however, N-phenylpiperazine analogs have been shown to bind with high selectivity to the D3 versus the D2 receptor. mdpi.commerckmillipore.comnih.gov This selectivity is sometimes attributed to a "bitopic" binding mode, where the N-phenylpiperazine moiety occupies the primary binding site while another part of the molecule interacts with a unique secondary site on the D3 receptor. mdpi.com

Studies on structurally related phenylpiperazine derivatives have identified compounds with significant selectivity and varying intrinsic activities. For instance, the compounds WC10, WC26, and WC44 exhibit 23- to 51-fold binding selectivity for D3 over D2 receptors. nih.govnih.gov These compounds range from weak partial agonists to full agonists at the D3 receptor, demonstrating how subtle structural modifications can alter functional outcomes. nih.govnih.gov This modulation of the D2/D3 receptors is a key mechanism behind the therapeutic potential of these compounds in various neurological disorders. nih.gov

| Compound | Receptor Selectivity (D3 vs. D2) | Functional Activity | Source |

|---|---|---|---|

| WC10 | 42-fold | D3 weak partial agonist/antagonist | nih.govnih.gov |

| WC26 | 51-fold | D3 partial agonist | nih.govnih.gov |

| WC44 | 23-fold | D3 agonist | nih.govnih.gov |

| Compound 6a (fluoride substituted N-phenylpiperazine analog) | ~500-fold | High affinity for human D3 receptor | nih.gov |

In addition to serotonergic and dopaminergic systems, phenylpiperazine derivatives also demonstrate significant affinity for α-adrenergic receptors (α-ARs). nih.govnih.gov A series of 1,4-substituted piperazine derivatives were evaluated for their affinity toward α1- and α2-adrenoceptors using radioligand binding assays on rat cerebral cortex. nih.gov

The results showed that several compounds displaced the specific radioligand [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range. nih.gov Notably, compounds containing an o-methoxyphenyl)piperazine moiety displayed high affinity. nih.gov For example, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 5) showed an excellent α1-affinity with a Ki value of 2.1 nM and was over 60-fold more selective for α1 than α2 receptors. nih.govresearchgate.net An even greater selectivity was observed for 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 4), which was over 142-fold more selective for α1- over α2-adrenoceptors. nih.gov This interaction with adrenergic receptors contributes to the complex pharmacological profile of these compounds.

| Compound | α1-Adrenoceptor Affinity (Ki, nM) | Selectivity (α1 vs. α2) | α1-Antagonistic Potency (pA2) | Source |

|---|---|---|---|---|

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (5) | 2.1 | 61.05-fold | 8.441 - 8.807 range | nih.govresearchgate.net |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (4) | 2.4 | 142.13-fold | 8.807 | nih.gov |

| 1-[3-(2-Methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (1) | 13.1 | Not specified | 7.868 | nih.gov |

The multi-target receptor profile of phenylpiperazine derivatives makes them promising candidates for treating complex neurological and psychiatric disorders. nih.govnih.gov Their ability to modulate dopamine and serotonin receptors simultaneously is characteristic of atypical antipsychotic drugs. nih.gov An optimal balance of 5-HT2A antagonism and D2 receptor affinity is thought to confer antipsychotic efficacy with a reduced risk of certain side effects. nih.gov For example, certain 3-benzisothiazolylpiperazine derivatives combine D2 receptor affinity comparable to the typical antipsychotic haloperidol with a 5-HT2A/D2 ratio similar to the atypical agent clozapine. nih.gov

Furthermore, the central nervous system activity of novel phenylpiperazine pyrrolidin-2-one derivatives has been investigated, revealing antidepressant-like activity in preclinical models. researchgate.net This antidepressant effect is often mediated by interactions with the serotonergic system, particularly the 5-HT1A receptors. researchgate.net The development of these compounds is driven by the need for new, more effective drugs for depression and psychosis. researchgate.netresearchgate.net The versatile arylpiperazine scaffold allows for the design of ligands with tailored affinities for various serotonin and dopamine receptors, aiming to achieve an optimal pharmacological profile for treating conditions like psychosis. mdpi.com

Neuroprotective Effects and Oxidative Stress Mitigation

Derivatives of phenylpiperazine have shown significant promise as neuroprotective agents, primarily by combating oxidative stress, a key factor in the pathogenesis of neurodegenerative disorders like Alzheimer's disease. doi.orgnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leads to neuronal damage and death. researchgate.net

A study on novel pyrano[3,2-c]chromene derivatives bearing a phenylpiperazine moiety demonstrated their significant neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 neuron cells. doi.orgnih.gov Specifically, compounds 6c , 7b , 6g , and 7d were identified as having notable neuroprotective activity. doi.orgnih.gov The neuroprotective potential of these compounds is attributed to their ability to scavenge free radicals, thereby mitigating the detrimental effects of oxidative damage on neuronal cells. researchgate.netrsc.org The compound edaravone, a potent free radical scavenger, serves as a benchmark for the neuroprotective effects mediated by the reduction of oxidative stress. researchgate.net

The research highlights the therapeutic potential of phenylpiperazine derivatives in mitigating neuronal damage in conditions associated with heightened oxidative stress. doi.orgnih.govnih.gov

Glycine Transporter 1 (GlyT-1) Inhibition in Schizophrenia Treatment

Hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key hypothesis in the pathophysiology of schizophrenia, particularly concerning its cognitive and negative symptoms. nih.govsrce.hrnih.gov Glycine acts as an essential co-agonist at the NMDA receptor, and enhancing its synaptic availability is a promising therapeutic strategy. nih.govresearchgate.netfrontiersin.org Glycine transporter 1 (GlyT-1) is the primary regulator of glycine levels in the synapse, making its inhibition a key target for novel antipsychotic drugs. researchgate.netnih.govnih.gov

Phenylpiperazine derivatives have been instrumental in the development of potent and selective GlyT-1 inhibitors. researchgate.netnih.gov By blocking GlyT-1, these compounds increase the concentration of glycine in the synaptic cleft, thereby enhancing NMDA receptor function. srce.hrfrontiersin.org This modulation of the glutamatergic system is believed to alleviate the symptoms of schizophrenia. nih.govsrce.hr

Several GlyT-1 inhibitors based on the phenylpiperazine scaffold, such as RG1678, have shown beneficial effects in clinical trials for schizophrenia. researchgate.netnih.gov The development of these inhibitors, including compounds like SSR504734, represents a significant advancement in the search for more effective treatments for schizophrenia by moving beyond the traditional dopamine-centric approaches. nih.govresearchgate.netmedchemexpress.com

Anticancer and Antiproliferative Activities

The arylpiperazine scaffold, including this compound derivatives, has garnered significant attention in cancer research due to its potential as a source of novel anticancer agents. nih.govmdpi.comresearchgate.netnih.gov These compounds have demonstrated a broad spectrum of biological activities, including potent cytotoxic and antiproliferative effects against various cancer cell lines. researchgate.netmdpi.comnih.gov

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of phenylpiperazine have been evaluated for their cytotoxic activity against a range of human cancer cell lines, exhibiting moderate to strong effects. researchgate.netmdpi.com For instance, novel arylpiperazine derivatives have shown significant cytotoxicity against prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com

In one study, compounds 9 and 15 displayed potent cytotoxic activities against LNCaP cells with IC₅₀ values below 5 μM, while compound 8 was most effective against DU145 cells with an IC₅₀ of 8.25 μM. mdpi.com Another study on piperazine-containing purine nucleobase analogs identified compounds that exhibited cytotoxic effects against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov A novel piperazine derivative, PCC, demonstrated a strong suppressive effect on liver cancer cells SNU-475 and SNU-423 with IC₅₀ values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM, respectively. nih.gov

Furthermore, plastoquinone analogs integrated with an N-phenylpiperazine moiety have shown promising anticancer activity against breast cancer cell lines, including MCF7, UACC-2087, MDA-MB-231, and MDA-MB-435. nih.gov The cytotoxic potential of these compounds underscores their promise as leads for the development of new cancer chemotherapeutics. nih.govsemanticscholar.orgmdpi.com

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 9 | LNCaP (Prostate) | <5 | mdpi.com |

| Compound 15 | LNCaP (Prostate) | <5 | mdpi.com |

| Compound 8 | DU145 (Prostate) | 8.25 | mdpi.com |

| PCC | SNU-475 (Liver) | 6.98 ± 0.11 | nih.gov |

| PCC | SNU-423 (Liver) | 7.76 ± 0.45 | nih.gov |

| BS130 | MCF7 (Breast) | More cytotoxic than doxorubicin | nih.gov |

| BS230 | MCF7 (Breast) | More cytotoxic than doxorubicin | nih.gov |

Mechanism of Action: Topoisomerase Inhibition, DNA Binding

One of the key mechanisms underlying the anticancer activity of phenylpiperazine derivatives is the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription. nih.govnih.govmdpi.com These compounds can act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks. nih.govmdpi.com

Molecular docking studies have shown that phenylpiperazine derivatives can bind to the DNA-Topo II complex and the minor groove of DNA. nih.gov For example, the compound BS230 demonstrated the ability to bind to both of these targets. nih.gov The benzothiazine and phenylpiperazine rings in these derivatives are thought to be responsible for π-type interactions with amino acids in the nucleic acid binding domain of the enzyme. nih.gov This dual-targeting ability enhances their potential as effective anticancer agents. nih.gov

Cell Cycle Modulation and Apoptosis Induction

Phenylpiperazine derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells. nih.govnih.govnih.gove-century.usresearchgate.netnih.govplos.orgresearchgate.netmdpi.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.govresearchgate.net

A novel piperazine derivative, PCC, was found to induce both intrinsic and extrinsic pathways of apoptosis in liver cancer cells. nih.gov This was evidenced by a significant decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases 3/7, 8, and 9. nih.gov Furthermore, some piperazine-containing compounds have been observed to cause cell cycle arrest at the G1 or G2/M phase, thereby halting cell proliferation. nih.govnih.govplos.org For example, the dispiropiperazine derivative SPOPP-3 was shown to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis. nih.govresearchgate.net The ability of these compounds to modulate the cell cycle and trigger apoptosis is a key aspect of their anticancer potential. nih.govresearchgate.net

| Compound | Cancer Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| PCC | SNU-475, SNU-423 (Liver) | Apoptosis Induction | Activation of intrinsic and extrinsic pathways (Caspase 3/7, 8, 9 activation) | nih.gov |

| SPOPP-3 | SW480 (Colon) | Cell Cycle Arrest (G2/M), Apoptosis, Necrosis | Disruption of mitotic spindle positioning, DNA damage | nih.govresearchgate.net |

| Compound 19 | Huh7, Mahlavu (Liver) | Apoptosis Induction | Decreases phosho-Src, phospho-Rb, cyclin E, and cdk2 levels | nih.gov |

Structure-Activity Relationships in Anticancer Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net These studies have revealed that the nature and position of substituents on the phenyl ring and the piperazine core significantly influence their cytotoxic activity. mdpi.commdpi.com

For instance, in a series of 1,2-benzothiazine derivatives, compounds containing a 1-(3,4-dichlorophenyl)piperazine substituent, such as BS130 and BS230 , exhibited the highest cytotoxicity against breast cancer cells, even surpassing the efficacy of the standard drug doxorubicin. nih.gov This indicates that the presence of two chlorine atoms on the phenyl ring is highly favorable for cytotoxic activity in this class of compounds. nih.gov

In another study of arylpiperazine derivatives against prostate cancer cells, the introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring was found to be beneficial for anticancer activity. mdpi.com Conversely, substituting the phenyl ring with other aryl groups at the same position on the piperazine ring did not lead to an improvement in activity. mdpi.com These SAR insights are invaluable for the rational design of more potent and selective phenylpiperazine-based anticancer agents. researchgate.netresearchgate.net

Other Biological Activities

Beyond their primary pharmacological applications, this compound and its derivatives have been investigated for a diverse range of other biological effects. These activities highlight the versatility of the piperazine scaffold in interacting with various biological targets, leading to potential applications in fields ranging from agriculture to drug delivery.

Antioxidant Properties and Oxidative Stress Prevention

Oxidative stress, which arises from an imbalance between the generation of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the development of numerous diseases. mdpi.com Several studies have explored the potential of piperazine derivatives to act as antioxidants.

A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative activity against hydrogen peroxide (H₂O₂)-induced oxidative damage in SH-SY5Y cells. nih.gov One compound in this series, designated as 9r, demonstrated significant protective effects. Further investigation revealed that this compound reduced ROS production and stabilized the mitochondrial membrane potential, thereby inhibiting cell apoptosis. nih.gov

In another study, 1-(phenoxyethyl)-piperazine derivatives were assessed for their antioxidant properties in human venous blood samples. The most effective compounds, 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine, were found to increase the activity of superoxide dismutase (SOD) and the total antioxidant capacity (TAC). nih.gov The addition of a chlorine atom to the methyl-phenoxy group, however, was observed to diminish these antioxidant effects. nih.gov

The antioxidant potential of various piperazine-containing compounds has been reviewed, noting that coupling the piperazine ring to other heterocyclic structures can yield molecules with good antioxidant activity. researchgate.net

Table 1: Antioxidant Activity of Selected Piperazine Derivatives

| Compound Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 1,4-disubstituted piperazine-2,5-diones | H₂O₂-induced oxidative damage in SH-SY5Y cells | Compound 9r protected cells by decreasing ROS production and stabilizing mitochondrial membrane potential. | nih.gov |

Modulation of Kinase Activity (e.g., CDK2 inhibition)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their overactivation is a common feature in many cancers, making them a key target for therapeutic intervention. nih.gov Derivatives of this compound have been explored as inhibitors of these important enzymes.

In one study, novel 3-(piperazinylmethyl)benzofuran derivatives were designed as type II CDK2 inhibitors. nih.gov The inhibitory activity of these compounds was evaluated, and several showed potent effects. For instance, the thiosemicarbazide derivative 9h and the semicarbazide derivative 11d exhibited strong inhibitory activity against CDK2, with IC₅₀ values of 40.91 nM and 41.70 nM, respectively, which were more potent than the reference standard, staurosporine (IC₅₀ = 56.76 nM). nih.govresearchgate.net

The inhibition of CDK2 is a promising strategy for cancers with aberrant expression of Cyclin E, a regulatory partner of CDK2. blueprintmedicines.comcell.com The development of highly selective CDK2 inhibitors is sought to minimize off-target effects and associated toxicities. blueprintmedicines.com

Table 2: CDK2 Inhibitory Activity of Benzofuran-Piperazine Derivatives

| Compound | Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 9h | Thiosemicarbazide derivative | 40.91 | nih.govresearchgate.net |

| 11d | Semicarbazide derivative | 41.70 | nih.govresearchgate.net |

| 11e | Semicarbazide derivative | 46.88 | nih.govresearchgate.net |

| 13c | p-methoxyphenyl derivative | 52.63 | nih.govresearchgate.net |

| Staurosporine (Reference) | Standard Inhibitor | 56.76 | nih.govresearchgate.net |

Beyond CDK2, other piperazine derivatives have been developed as inhibitors for different kinases. For example, a derivative was identified as a highly potent and selective inhibitor of the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth and proliferation. nih.gov

Acaricidal Activity and Pest Control Applications

Derivatives of phenylpiperazine have demonstrated significant potential as acaricides for controlling mite populations, which cause substantial damage to crops and can be problematic as household pests. nih.govnih.gov

A series of new synthetic phenylpiperazine derivatives were developed and tested for their acaricidal activity against several mite species. nih.govjst.go.jp Among the 33 synthesized compounds, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives showed good activity. nih.govresearchgate.net The most potent compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine, exhibited the highest level of activity against the two-spotted spider mite (Tetranychus urticae) and was also highly effective against the Kanzawa spider mite (Tetranychus kanzawai) and the citrus red mite (Panonychus citri). nih.govjst.go.jpresearchgate.net This compound was effective against both adult mites and their eggs. jst.go.jp

In a different context, the acaricidal properties of piperazine and its derivatives were evaluated against house-dust mites (Dermatophagoides spp.) and stored-food mites (Tyrophagus putrescentiae). nih.gov In a fumigant bioassay, 1-phenylpiperazine was found to be 4.7 times more toxic to D. farinae than DEET. In a filter paper bioassay, 1-(2-methoxyphenyl)piperazine was 5.7 times more toxic than DEET. nih.gov These findings suggest that piperazine derivatives could be developed as effective fumigants due to their volatility and high acaricidal activity. nih.gov

Table 3: Acaricidal Activity of Phenylpiperazine Derivatives

| Compound/Derivative | Target Mite | Bioassay | Key Finding | Reference |

|---|---|---|---|---|

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | Tetranychus urticae, T. kanzawai, P. citri | N/A | Highest level of activity against all three species; effective against adults and eggs. | nih.govjst.go.jp |

| 1-Phenylpiperazine | Dermatophagoides farinae | Fumigant | 4.7 times more toxic than DEET. | nih.gov |

Intestinal Permeation Enhancement

A significant challenge in the oral delivery of many therapeutic drugs, especially large molecules, is their poor absorption across the intestinal epithelium. nih.gov Chemical permeation enhancers are one strategy used to overcome this barrier. Phenylpiperazine derivatives have been identified as a promising class of such enhancers.

1-Phenylpiperazine (PPZ) has been shown to effectively enhance transepithelial transport with minimal cytotoxicity. nih.gov In studies using Caco-2 cell monolayers, a model for the intestinal epithelium, several PPZ derivatives were evaluated. Two derivatives were found to enhance the permeability of a fluorescent marker by over 100-fold. nih.gov It was noted that aliphatic substitutions on the phenyl ring resulted in efficacy and toxicity profiles comparable to or better than the parent 1-phenylpiperazine. nih.gov For instance, 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine displayed lower toxicity than 1-phenylpiperazine. nih.gov

Further studies using isolated rat intestinal mucosae in Ussing chambers confirmed that PPZ reversibly increases the permeability of marker molecules. nih.gov This effect was associated with a reduction in transepithelial electrical resistance (TEER), indicating an opening of the tight junctions between epithelial cells. nih.gov A 30-day study in mice involving daily oral administration of 1-phenylpiperazine found no significant adverse effects on intestinal health, suggesting that chronic use may be therapeutically viable. pharmaexcipients.com The mechanism of action appears to involve an increase in myosin-mediated cell contraction followed by the disruption of cadherin-based cell junctions. acs.org

Table 4: Efficacy of Phenylpiperazine Derivatives as Permeation Enhancers

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 1-Phenylpiperazine (PPZ) | Caco-2 cells, Rat intestinal mucosae | Reversibly increased paracellular permeability with acceptable toxicity. | nih.govnih.gov |

| 1-Methyl-4-phenylpiperazine | Caco-2 cells | Enhanced permeability with lower toxicity compared to PPZ. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Stereochemistry

The spatial arrangement of atoms and functional groups in 3-phenylpiperazin-2-one and its derivatives is a critical determinant of their interaction with biological targets. Both the chirality of the molecule and the conformational flexibility of the piperazin-2-one (B30754) ring play pivotal roles.

The carbon at the 3-position of the piperazin-2-one ring, bearing the phenyl group, is a chiral center. Consequently, the compound can exist as (R)- and (S)-enantiomers. This stereochemistry is fundamental to its biological activity, as enantiomers often exhibit different potencies, selectivities, and even opposing pharmacological effects (e.g., agonist versus antagonist) due to the stereospecific nature of receptor binding sites.

Research on analogous chiral phenylpiperazine compounds demonstrates the profound impact of stereoisomerism. For instance, in studies on methyl-substituted phenylpiperazinium compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the position of the chiral center was crucial. Introducing a methyl group at the C3 position of the piperazine (B1678402) ring was found to be detrimental to agonist selectivity and efficacy. Conversely, methylation at the C2 position led to stereoisomers with distinct and selective effects. Specifically, the (2R)-chiral methyl group could render a compound selective for the α7 nAChR, whereas the (2S)-chiral methyl group showed a preference for activating α9 and α9α10 receptors. This highlights that the specific spatial orientation of substituents, dictated by the chiral center, directly influences the interaction with receptor binding pockets.

The six-membered piperazin-2-one ring is not planar and can adopt several conformations, such as the thermodynamically favored chair form, as well as boat and twist-boat forms. The preferred conformation influences the relative orientation of substituents, which in turn affects the molecule's ability to bind to a target receptor.

In related piperazine systems, the chair conformation is typically the most stable. However, the presence of substituents or interactions with a receptor can induce a change to a higher-energy conformation like a twist-boat. For example, in a modular synthesis of 2,6-disubstituted piperazines, X-ray diffraction revealed that the piperazine ring adopted a twist-boat conformation rather than the expected chair form. This conformational preference is critical for positioning the key pharmacophoric elements—such as the phenyl ring and nitrogen atoms—in the correct orientation for optimal receptor engagement. Computational and molecular modeling studies on 2-substituted piperazines have shown that an axial orientation of the substituent can be preferred, as it places key nitrogen atoms in a spatial arrangement that mimics the structure of other potent ligands, thereby facilitating binding to receptors like the α7 nAChR. mdpi.com

Impact of Substituents on Pharmacological Profiles

Modifying the this compound core with various substituents is a key strategy for optimizing its pharmacological profile, including potency, selectivity, and metabolic stability.

The electronic and steric properties of substituents on the phenyl ring significantly modulate the compound's activity. The position of the substituent (ortho, meta, or para) is also critical.

Quantitative structure-activity relationship (QSAR) studies on arylpiperazine derivatives have provided insights into these effects. For binding to serotonin (B10506) 5-HT1A and α1 receptors, substitution at the ortho position with a group having a negative electrostatic potential is favorable for affinity at both receptors. nih.gov The meta position appears to be important for selectivity; the 5-HT1A receptor can accommodate bulkier substituents in this region compared to the more sterically restricted α1 receptor. nih.gov The para position is generally a region where the accessible volume for substituents is limited for both receptor types. nih.gov

In a series of phenylpiperazine derivatives of 1,2-benzothiazine designed as potential anticancer agents, the nature of the phenyl ring substituents was key to cytotoxic activity. The introduction of electron-donating groups (like -CH3, -OCH3) and electron-withdrawing groups (like -Cl, -F) influences lipophilicity and, consequently, the ability to interact with targets like DNA. mdpi.com It was found that compounds bearing a 3,4-dichlorophenyl moiety on the piperazine ring exhibited the highest cytotoxicity against a breast adenocarcinoma cell line, suggesting that strong electron-withdrawing groups in specific positions can enhance this particular biological activity. mdpi.com

| Compound ID | Phenylpiperazine Substituent | Observed Activity |

|---|---|---|

| BS130 / BS230 | 3,4-Dichlorophenyl | Most cytotoxic, higher than doxorubicin |

| Series A Compounds | 4-Fluorophenyl | Lower cytotoxicity compared to B series |

| Series B Compounds | 3-Trifluoromethylphenyl | High cytotoxicity |

Substitution at the nitrogen atoms of the piperazine ring is a common and effective method for altering the pharmacological properties of phenylpiperazin-2-one analogs. These modifications can impact receptor affinity, selectivity, and pharmacokinetic parameters.

Studies on the acaricidal activity of 1-phenylpiperazine (B188723) derivatives demonstrated the importance of the substituent on the N4 nitrogen. While a variety of N-substituents resulted in activity, even the simplest alkyl group, a methyl group, led to potent control of Tetranychus urticae. nih.gov However, elongating the alkyl chain to a butyl group caused a decrease in activity, whereas a bulkier benzyl (B1604629) group maintained good activity. nih.gov Furthermore, N-acylation, such as the introduction of an acetyl group, also resulted in potent acaricidal effects. nih.gov This indicates that the size, shape, and electronic nature of the N4-substituent are critical for this specific biological activity. In another study, N-alkylation of aryl piperazines with 1-bromobutane (B133212) was a key step in creating fragments designed to bind selectively to the D3 dopamine (B1211576) receptor. nih.gov

| Compound ID | N4-Substituent (R²) | Activity at 10 ppm |

|---|---|---|

| 5-14 | Methyl | Perfect control |

| 5-15 | Butyl | Decreased activity |

| 5-16 | Benzyl | Good activity |

| 5-20 | Acetyl | Good activity (at 3 ppm) |

The this compound scaffold is often used as a core pharmacophore that is connected via a linker to another chemical moiety, frequently another heterocyclic ring. The length, rigidity, and chemical nature of this linker are crucial for optimizing interactions with the target receptor, as it properly orients the two pharmacophoric units within the binding site.

Similarly, in a series of 3-phenylpiperidine-2,6-diones linked by alkyl chains of varying lengths to different arylpiperazine units, antiviral activity was found to be dependent on this structure. Derivatives featuring a propyl (three-carbon) linker connected to a benzylpiperazine or a fluorophenylpiperazine showed moderate protective activity against Coxsackievirus B2 (CVB-2), indicating that the combination of the core, linker length, and terminal arylpiperazine is essential for biological effect. nih.gov

Ligand-Receptor Interactions and Binding Modes of this compound Derivatives

The interaction of this compound and its analogs with various biological targets is a complex interplay of molecular forces. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective ligands. This section delves into the pharmacophore modeling, key intermolecular interactions, and the concept of extended binding modes that characterize the binding of this class of compounds.

Pharmacophore Modeling for Key Biological Targets

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. For classes of compounds related to this compound, pharmacophore models have been instrumental in identifying key features for receptor affinity and selectivity.

One such study on N³-phenylpyrazinones, which share a core structure with this compound, identified a six-point pharmacophore for corticotropin-releasing factor 1 (CRF1) receptor antagonists. nih.govnih.gov This model, designated AADHHR, was found to be statistically significant and consists of the following features nih.govnih.gov:

Two hydrogen bond acceptors (A)

One hydrogen bond donor (D)

Two hydrophobic regions (H)

One aromatic ring (R)

The successful application of this model in a 3D-QSAR study, which yielded a predictive squared correlation coefficient (R²) of 0.91, underscores its utility in forecasting the activity of new compounds. nih.govnih.gov The geometry and features of this pharmacophore are considered valuable for the design of selective CRF1 receptor antagonists. nih.govnih.gov

For other related arylpiperazine scaffolds, pharmacophore models for targets like the sigma-1 (σ₁) receptor have also been proposed. These generally consist of a central amine site flanked by two hydrophobic domains, highlighting the conserved binding requirements across different receptor types. nih.gov

| Pharmacophore Model | Target Receptor | Key Features | Reference |

| AADHHR.47 | CRF1 | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Hydrophobic Regions, 1 Aromatic Ring | nih.govnih.gov |

| General σ₁ Model | Sigma-1 (σ₁) | Central Amine Site, Primary Hydrophobic Site, Secondary Binding Site | nih.gov |

Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The stability of the ligand-receptor complex for this compound derivatives is largely dictated by a combination of hydrogen bonds and hydrophobic interactions. These non-covalent interactions are critical for both affinity and selectivity.

Hydrogen Bonding: The piperazine ring, particularly the protonatable nitrogen atom, is a key player in forming crucial hydrogen bonds. For instance, in studies of arylpiperazines binding to the dopamine D2 receptor, the protonated N1 of the piperazine ring forms a significant interaction with the aspartic acid residue Asp 86. nih.gov Similarly, when binding to the α₁ₐ-adrenoceptor, N-phenylpiperazine derivatives form hydrogen bonds with key residues such as Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, and Ser¹⁹². rsc.org In some cases, a hydrogen bond acceptor group on the phenyl ring can form an additional hydrogen bond, for example with Trp 182 at the D2 receptor. nih.gov For certain sigma-1 receptor ligands, a bidentate salt bridge involving the piperazine nitrogen and the carboxylate groups of Glu172 and Asp126 has been observed. rsc.org

Hydrophobic Interactions: The phenyl ring of the this compound scaffold is central to establishing hydrophobic interactions within the receptor's binding pocket. These interactions often take the form of edge-to-face or π-π stacking interactions with aromatic amino acid residues. For example, at the dopamine D2 receptor, the aromatic ring of arylpiperazines engages in edge-to-face interactions with Phe 178, Trp 182, and Tyr 216. nih.gov The introduction of electron-donating groups or an additional aromatic ring (like a naphthyl group) can enhance these interactions by increasing the negative electrostatic surface potential at the center of the aromatic system, thereby increasing binding affinity. nih.gov At the α₁ₐ-adrenoceptor, the hydrophobic moiety of the ligand is also a key determinant of affinity. rsc.org

| Receptor Target | Key Interacting Residues | Type of Interaction | Reference |

| Dopamine D2 | Asp 86 | Hydrogen Bond/Salt Bridge | nih.gov |

| Phe 178, Trp 182, Tyr 216 | Hydrophobic (Edge-to-face) | nih.gov | |

| α₁ₐ-Adrenoceptor | Asp¹⁰⁶, Gln¹⁷⁷, Ser¹⁸⁸, Ser¹⁹² | Hydrogen Bond | rsc.org |

| Phe¹⁹³ | Not specified | rsc.org | |

| Sigma-1 (σ₁) | Glu172, Asp126 | Hydrogen Bond/Salt Bridge | rsc.org |